Thieno[2,3-c]pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-3-9-2-1-5(6)7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGLBRSUDBAIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thieno 2,3 C Pyridine 3 Carboxylic Acid and Its Precursors
Classical and Conventional Synthetic Routes to the Thieno[2,3-c]pyridine (B153571) Scaffold
Conventional methods for the synthesis of thieno[2,3-c]pyridines generally follow two main strategies: the construction of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) derivative, or the formation of the pyridine ring from a substituted thiophene. nih.gov These approaches have been fundamental in accessing this class of heterocyclic compounds.
The Gewald reaction is a powerful and widely utilized method for the synthesis of 2-aminothiophenes. umich.edusciforum.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst. sciforum.netresearchgate.net The resulting 2-aminothiophene derivatives are versatile intermediates that can be further elaborated to construct the fused pyridine ring of the thieno[2,3-c]pyridine system.
While the Gewald reaction does not directly yield the thieno[2,3-c]pyridine core, it is a crucial first step in many synthetic sequences. For instance, a suitably substituted cyclohexanone (B45756) can undergo a Gewald reaction to produce a tetrahydrobenzo[b]thiophene, which then serves as a precursor for the subsequent annulation of the pyridine ring. nih.gov The reaction conditions are generally mild, and the availability of diverse starting materials makes it a highly adaptable method for creating a library of substituted thiophenes. umich.edu
Table 1: Examples of Gewald Reaction Conditions for Thiophene Synthesis
| Carbonyl Compound | Active Methylene Nitrile | Sulfur | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Cyclohexanone | Malononitrile (B47326) | S₈ | Morpholine | Ethanol (B145695) | Reflux | Moderate to High |
| Acetophenone Derivatives | Malononitrile | S₈ | Imidazole | DMF | 60 | Moderate to High |
This table is illustrative of typical Gewald reaction conditions and not exhaustive.
A primary strategy for constructing the thieno[2,3-c]pyridine skeleton involves intramolecular cyclization reactions starting from appropriately functionalized thiophene or pyridine precursors. nih.gov
One common approach begins with a substituted thiophene. For example, a 2-thiophenecarboxaldehyde can be condensed with aminoacetaldehyde dimethyl acetal (B89532) to form a Schiff base, which then undergoes cyclization to yield the thieno[2,3-c]pyridine core. researchgate.net This method has proven effective for preparing the parent thieno[2,3-c]pyridine and its 2-substituted analogs, with particularly good yields for 2-halogenated derivatives. researchgate.net
Alternatively, the synthesis can commence from a pyridine derivative. A 3-bromopyridin-4-yl ketone can be reacted in a one-pot sequence with sodium sulfide, followed by treatment with reagents like bromoacetonitrile (B46782) and a base, to afford 2,3-disubstituted thieno[2,3-c]pyridines. researchgate.net Another route involves the reaction of 3-cyanopyridine-2(1H)-thiones with compounds containing a halogen atom adjacent to an active methylene group. abertay.ac.uk These methods highlight the versatility of using pre-functionalized rings to build the desired fused heterocyclic system.
Multi-component reactions (MCRs) offer significant advantages in terms of synthetic efficiency, atom economy, and the ability to generate molecular complexity in a single step. nih.govacsgcipr.org While not always directly targeting Thieno[2,3-c]pyridine-3-carboxylic acid, MCRs are instrumental in creating the broader thienopyridine class of compounds.
The Petasis (borono-Mannich) reaction, a three-component reaction involving an amine, a carbonyl compound, and a boronic acid, has been employed in the synthesis of a racemic clopidogrel (B1663587) precursor, which features a tetrahydrothieno[3,2-c]pyridine core. nih.gov This demonstrates the potential of MCRs to rapidly assemble the key structural features of thienopyridines. The Hantzsch pyridine synthesis and related MCRs are also foundational in pyridine ring construction and can be adapted for thienopyridine synthesis. acsgcipr.org These reactions typically involve the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which can then be oxidized. acsgcipr.org By using a thiophene-based starting material, this approach can be conceptually extended to the synthesis of thieno[2,3-c]pyridine derivatives.
Advanced and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a shift towards developing more sustainable and efficient synthetic methods. These advanced approaches often feature metal-free conditions, one-pot sequences, and improved atom economy, addressing some of the limitations of classical methods.
A novel and efficient metal-free strategy for the synthesis of thieno[2,3-c]pyridine derivatives has been developed, proceeding through a fused 1,2,3-triazole intermediate. nih.govd-nb.infonih.gov This multi-step process begins with a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to create a thieno[2,3-c] nih.govresearchgate.netd-nb.infotriazolo[1,5-a]pyridine compound. nih.govresearchgate.net The final and key step is an acid-mediated denitrogenative transformation, where the triazole ring loses a molecule of nitrogen to facilitate the formation of the desired thieno[2,3-c]pyridine product. nih.govkuleuven.be
This method allows for the synthesis of various derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters, by trapping the reactive intermediate with different nucleophiles. nih.govd-nb.info The reactions are performed under mild conditions and avoid the use of metal catalysts, which is beneficial for both environmental and cost considerations, particularly for compounds with potential pharmaceutical applications. kuleuven.be
Table 2: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Denitrogenative Transformation nih.gov
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Methanol | 7-(Methoxymethyl)thieno[2,3-c]pyridine | 24 | 75 |
| Propan-2-ol | 7-(Isopropoxymethyl)thieno[2,3-c]pyridine | 24 | 72 |
| Butan-1-ol | 7-(Butoxymethyl)thieno[2,3-c]pyridine | 24 | 81 |
| Phenol | 7-(Phenoxymethyl)thieno[2,3-c]pyridine | 24 | 65 |
Data sourced from a study on metal-free denitrogenative transformation reactions. nih.gov
One-pot syntheses are highly desirable as they reduce the number of intermediate purification steps, save time and resources, and minimize waste generation. researchgate.net Several one-pot procedures have been developed for thienopyridine isomers, which can be conceptually applied to the thieno[2,3-c] system. For example, a one-pot synthesis of 2,3-disubstituted thieno[2,3-c]pyridines has been achieved starting from aryl 3-bromopyridin-4-yl ketones. researchgate.net
Enzymatic Hydrolysis for Carboxylic Acid Formation
The conversion of a nitrile precursor, such as Thieno[2,3-c]pyridine-3-carbonitrile, into the corresponding carboxylic acid represents a key synthetic transformation. Biocatalysis, utilizing enzymes, offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions of neutral pH and ambient temperature. researchgate.netopenbiotechnologyjournal.com Two primary enzymatic pathways exist for the hydrolysis of nitriles to carboxylic acids. researchgate.netnih.gov
The first pathway involves the direct, one-step conversion of the nitrile to a carboxylic acid and ammonia, catalyzed by an enzyme known as nitrilase (EC 3.5.5.1). researchgate.netnih.gov This process involves the addition of two water molecules to the nitrile group. researchgate.net
The second pathway is a two-step cascade reaction involving two distinct enzymes: nitrile hydratase (NHase; EC 4.2.1.84) and amidase (EC 3.5.1.4). nih.govresearchgate.net Initially, nitrile hydratase catalyzes the hydration of the nitrile to form an intermediate amide. Subsequently, the amidase hydrolyzes the amide to the final carboxylic acid product. researchgate.netresearchgate.net
Nitrilases and nitrile hydratases are sourced from various microorganisms, including bacteria, fungi, and yeast. openbiotechnologyjournal.comthieme-connect.de The choice of enzyme is critical as they exhibit different substrate specificities and selectivities. thieme-connect.de These biocatalytic reactions are typically performed in aqueous buffers, sometimes with a small amount of an organic co-solvent to aid in the solubility of the substrate. thieme-connect.de The application of these enzymatic methods provides a promising route for the synthesis of this compound from its nitrile precursor, aligning with the principles of sustainable chemistry.
Table 1: Enzymatic Pathways for Nitrile Hydrolysis
| Catalytic Pathway | Enzyme(s) Involved | Intermediate Product | Final Product |
|---|---|---|---|
| Single-Step | Nitrilase | None | Carboxylic Acid |
Photocatalytic Nitrile Oxidation Approaches
Novel approaches utilizing light energy are emerging for the synthesis of carboxylic acids from nitriles. Photocatalytic hydrolysis, or oxidation, is an innovative strategy that employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂), to facilitate the conversion. ohsu.edu
The fundamental mechanism involves the irradiation of the photocatalyst with light of sufficient energy, which excites electrons and creates electron-hole pairs. ohsu.eduacs.org These highly reactive species can interact with water or oxygen to generate other reactive oxygen species (ROS), such as hydroxyl radicals. ohsu.eduresearchgate.net These ROS then initiate the hydrolysis of the nitrile group, ultimately leading to the formation of the carboxylic acid. ohsu.edu This method avoids the need for harsh acidic or basic conditions and high temperatures associated with traditional hydrolysis. While the direct photocatalytic oxidation of Thieno[2,3-c]pyridine-3-carbonitrile has not been extensively detailed, the general principle offers a potential pathway for this transformation under ambient conditions.
Table 2: Key Components in Photocatalytic Nitrile Hydrolysis
| Component | Role in the Reaction | Example |
|---|---|---|
| Photocatalyst | Absorbs light energy to generate electron-hole pairs | Titanium Dioxide (TiO₂) |
| Light Source | Provides the energy to activate the photocatalyst | UV or Visible Light |
| Reactant | The nitrile compound to be hydrolyzed | Thieno[2,3-c]pyridine-3-carbonitrile |
| Medium | Typically an aqueous solution | Water |
Derivatization Strategies for this compound Synthesis
The synthesis of this compound is often achieved through the derivatization of precursors, where a functional group is converted into the target carboxylic acid moiety.
Hydrolysis of Ester Precursors to Yield Carboxylic Acid
A common and reliable method for obtaining this compound is through the saponification of its corresponding ester precursors, such as ethyl or methyl thieno[2,3-c]pyridine-3-carboxylate. This hydrolysis is typically conducted under basic conditions.
The reaction involves heating the ester with an aqueous solution of a strong base, most commonly an alkali metal hydroxide (B78521) like sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a hydroalcoholic solvent system. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This process cleaves the ester bond, yielding the carboxylate salt and an alcohol. A final acidification step with a strong acid is required to protonate the carboxylate salt and furnish the desired free carboxylic acid. This method is known for proceeding to completion and often results in high yields of the carboxylic acid product.
Nitrile Hydrolysis Pathways for Carboxylic Acid Formation
The direct hydrolysis of Thieno[2,3-c]pyridine-3-carbonitrile is a primary route to the carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heat.
Acid-Catalyzed Hydrolysis : This method involves heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds through the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. An amide intermediate is formed, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt.
Base-Catalyzed Hydrolysis : Alternatively, the nitrile can be heated under reflux with an aqueous solution of a strong base, like sodium hydroxide (NaOH). The hydroxide ion attacks the nitrile carbon, and after a series of steps involving water, an amide intermediate is formed. This amide is then hydrolyzed further to yield a carboxylate salt and ammonia gas. To obtain the free carboxylic acid, the final reaction mixture must be acidified with a strong acid.
Table 3: Comparison of Chemical Hydrolysis Methods for Nitriles
| Method | Reagents | Intermediate | Final Product (before workup) |
|---|---|---|---|
| Acid-Catalyzed | Dilute H₂SO₄ or HCl, H₂O, Heat | Amide | Carboxylic Acid + Ammonium Salt |
| Base-Catalyzed | NaOH or KOH, H₂O, Heat | Amide | Carboxylate Salt + Ammonia |
Modifications of Existing Thieno[2,3-c]pyridines for Functionalization
The functionalization of the pre-formed thieno[2,3-c]pyridine ring system is a versatile strategy for introducing or modifying substituents, including those that can lead to the carboxylic acid. Researchers have explored various derivatization approaches to enhance the molecular properties of these compounds.
One strategy involves the chemical transformation of existing functional groups. For instance, a thieno[2,3-c]pyridine bearing an amino group can be acylated with reagents like chloroacetyl chloride. The resulting product can then undergo further nucleophilic displacement reactions, allowing for the introduction of diverse molecular fragments. Another approach involves the direct functionalization of the heterocyclic core through methods like C-H activation or oxidation, which can install new groups onto the thiophene or pyridine portions of the molecule. These modifications can be used to build molecular complexity and provide precursors that can be subsequently converted to the 3-carboxylic acid derivative.
Chemical Reactivity and Transformation Mechanisms of Thieno 2,3 C Pyridine 3 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group at the 3-position of the thieno[2,3-c]pyridine (B153571) ring is a primary site for functionalization, readily undergoing reactions typical of aromatic carboxylic acids, such as esterification and amidation.
Esterification of pyridine (B92270) carboxylic acids is a common transformation used to modify the compound's physical and biological properties. ontosight.ai This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com While direct esterification of Thieno[2,3-c]pyridine-3-carboxylic acid is not extensively detailed, the principles of esterifying related pyridine carboxylic acids are well-established. google.com The process generally involves refluxing the acid with an alcohol (such as ethanol (B145695) or isopropanol) and a strong acid catalyst like sulfuric acid or benzene (B151609) sulfonic acid. google.com Another approach involves the synthesis of thieno[2,3-c]pyridine-7-ylmethyl ester derivatives by reacting a fused 1,2,3-triazole precursor with liquid carboxylic acids, which act as both the solvent and the nucleophile at elevated temperatures. nih.gov
Table 1: Representative Esterification Conditions for Pyridine Carboxylic Acids
| Reactant | Reagents & Conditions | Product Type | Reference |
| Pyridine Carboxylic Acid | Alcohol (e.g., ethanol, isopropanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Pyridine Carboxylic Acid Ester | google.com |
| Fused 1,2,3-Triazolo-thienopyridine | Carboxylic Acid (as solvent and nucleophile), 100 °C, 1-3 hours | Thieno[2,3-c]pyridine-7-ylmethyl ester | nih.gov |
The reaction mechanism follows the standard acid-catalyzed esterification (Fischer esterification), where the protonation of the carbonyl oxygen activates the carboxyl group toward nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester.
The conversion of the carboxylic acid to an amide is another crucial transformation, often employed in medicinal chemistry to introduce new pharmacophores and modulate biological activity. This is supported by the existence of various thieno[2,3-c]pyridine carboxamides. sigmaaldrich.comnih.gov The synthesis of amide derivatives from the parent carboxylic acid can be achieved through several standard synthetic methods. A common route involves activating the carboxylic acid, for instance, by converting it into an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting activated intermediate then readily reacts with a primary or secondary amine to form the desired amide.
In a related thieno[3,2-b]pyridine (B153574) series, carboxylic acid intermediates were successfully converted to their corresponding carboxamides. nih.gov The process involved reaction with phosphorus oxychloride and a desired amine (e.g., 5-fluoropyridin-2-amine or 4-methylthiazol-2-amine) in pyridine to yield the final amide products. nih.gov This demonstrates a viable pathway for the amidation of the this compound core.
Table 2: General Amidation Strategies for Thienopyridine Carboxylic Acids
| Reactant | Reagents & Conditions | Product Type | Reference |
| Thienopyridine Carboxylic Acid | 1. Activating Agent (e.g., SOCl₂, (COCl)₂) 2. Amine (R-NH₂) | Thienopyridine Carboxamide | - |
| Thieno[3,2-b]pyridine Carboxylic Acid | Phosphorus oxychloride, Amine, Pyridine | Thieno[3,2-b]pyridine Carboxamide | nih.gov |
Reactivity of the Fused Thiophene (B33073) and Pyridine Rings
The fused heterocyclic core of thieno[2,3-c]pyridine exhibits a rich and complex reactivity profile, influenced by the electronic properties of both the pyridine and thiophene rings.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the nitrogen (the 2- and 4-positions). stackexchange.comyoutube.com In the thieno[2,3-c]pyridine system, the positions corresponding to C-4 and C-7 are analogous to the reactive sites in pyridine.
The mechanism for SNAᵣ involves the attack of a nucleophile on one of the electron-poor carbon atoms, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is key to the reaction's feasibility. When attack occurs at the C-4 or C-7 positions, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com For the substitution to proceed to completion, a suitable leaving group, such as a halide, must be present at the position of attack. Studies on halopyridines show that 2- and 4-halo-substituted pyridines are significantly more reactive towards nucleophiles than their 3-halo counterparts. youtube.com For instance, 2-chloropyridine (B119429) reacts with sodium methoxide (B1231860) to replace the chloride with a methoxide group. youtube.com
The thieno[2,3-c]pyridine core contains two heteroatoms, nitrogen and sulfur, that are susceptible to oxidation. The selective oxidation of thienopyridines provides an effective route for functionalization. nih.gov Depending on the oxidizing agent and reaction conditions, oxidation can occur at either the pyridine nitrogen to form an N-oxide or at the thiophene sulfur to yield an S-oxide (sulfoxide) or a sulfone. nih.govacs.org
Common reagents used for these transformations include hydrogen peroxide (H₂O₂) in acetic acid, meta-chloroperbenzoic acid (MCPBA), and sodium hypochlorite (B82951) (NaOCl). nih.gov For example, treating thieno[2,3-b]pyridines with 30% H₂O₂ in acetic acid or with MCPBA can lead to the formation of the corresponding N-oxides or S-oxides. nih.gov In some cases, unexpected reaction pathways can occur. The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with an excess of aqueous sodium hypochlorite resulted in an unusual oxidative dimerization, forming complex polyheterocyclic structures, while leaving the pyridine nitrogen and sulfur atoms untouched. nih.govacs.org
Table 3: Representative Oxidation Reactions on the Thienopyridine Core
| Substrate | Oxidizing Agent & Conditions | Product(s) | Reference |
| Thieno[2,3-b]pyridine (B153569) | 30% H₂O₂, Acetic Acid, 55 °C | N-oxide, S-oxide | nih.gov |
| Thieno[2,3-b]pyridine | meta-chloroperbenzoic acid (MCPBA) | N-oxide, S-oxide | nih.gov |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | aq. NaOCl | Products of oxidative dimerization | nih.govacs.org |
Reduction Reactions of the Thieno[2,3-c]pyridine Core
The reduction of the thieno[2,3-c]pyridine core primarily targets the pyridine moiety. Complete or partial reduction of the pyridine ring can lead to the corresponding tetrahydrothieno[2,3-c]pyridine and piperidine (B6355638) derivatives. The selective reduction of pyridines can be challenging; however, specific reagents can achieve this transformation. abertay.ac.uk The use of lithium aluminum hydride in the presence of aluminum chloride has been shown to reduce simple pyridines to mixtures of tetrahydropyridines and piperidines. abertay.ac.uk
Catalytic hydrogenation is another effective method for the reduction of heterocyclic systems. In a related thieno[2,3-d]pyrimidine (B153573) system, catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere was successfully used to reduce a double bond within the ring system. nih.gov This suggests that the pyridine portion of the thieno[2,3-c]pyridine core can be hydrogenated to yield 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (B1355546) derivatives under similar conditions. Furthermore, the reduction of specific functional groups attached to the ring, such as a nitro group, can be achieved using reagents like tin in hydrochloric acid or iron in acetic acid, without affecting the aromatic core. abertay.ac.uk
Table 4: Potential Reduction Strategies for the Thienopyridine Core
| Substrate Type | Reagents & Conditions | Product Type | Reference |
| Pyridine Ring | Lithium aluminum hydride, Aluminum chloride | Tetrahydropyridine, Piperidine | abertay.ac.uk |
| Thienopyrimidine Ring System | 10% Pd/C, H₂ (Parr Shaker), DCM | Reduced (hydrogenated) ring system | nih.gov |
| Nitro-thienopyridine | Tin, Hydrochloric acid | Amino-thienopyridine | abertay.ac.uk |
Cross-Coupling and Cyclization Reactions Utilizing Thieno[2,3-c]pyridine Intermediates
Halogenated thieno[2,3-c]pyridine intermediates are versatile building blocks for constructing more complex molecules through various metal-catalyzed cross-coupling and cyclization reactions. These methods are fundamental for creating C-C and C-N bonds, as well as for synthesizing extended polycyclic systems.
Palladium-Catalyzed C-C and C-N Bond Formations (e.g., Suzuki, Stille, Buchwald Amination)
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the thieno[2,3-c]pyridine core. Bromo-derivatives, particularly at the C-4 and C-7 positions, readily participate in these transformations.
The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond by coupling an organoboron species with an organohalide. ijpcbs.com This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
The Stille reaction also forges C-C bonds by coupling an organohalide with an organotin compound. researchgate.net While effective, the toxicity of the organotin reagents and byproducts is a significant drawback. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. nrochemistry.com This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. nrochemistry.com The development of specialized phosphine (B1218219) ligands has been crucial to its broad applicability and high efficiency. organic-chemistry.org
Research has shown that 4-bromo- and 7-bromo-thieno[2,3-c]pyridines are excellent substrates for these reactions, allowing for the introduction of a wide variety of substituents at these positions. These reactions provide access to diverse libraries of 4- or 7-substituted analogs, which are valuable for structure-activity relationship studies in drug discovery. organic-chemistry.orgwikipedia.org
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Bond Formed | Position(s) on Thieno[2,3-c]pyridine |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid + Bromo-thienopyridine | Pd(PPh3)4, Base (e.g., Na2CO3) | C-C | C-4, C-7 |
| Stille Coupling | Organostannane + Bromo-thienopyridine | Pd(PPh3)4 | C-C | C-2, C-4, C-7 |
| Buchwald Amination | Primary/Secondary Amine + Bromo-thienopyridine | Pd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | C-N | C-4, C-7 |
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Thieno[2,3-c]pyridines. organic-chemistry.orgwikipedia.org
Intramolecular Cyclization Reactions for Extended Fused Systems
Thieno[2,3-c]pyridine intermediates can be elaborated and then subjected to intramolecular cyclization to generate novel, extended heterocyclic systems. These reactions are key for building polycyclic scaffolds with potential biological activity.
One such strategy involves a transannulation mechanism. For example, a thieno[2,3-c]pyridine intermediate can react with nitrile compounds as nucleophiles. This reaction proceeds through a probable nitrilium intermediate that subsequently recyclizes with the pyridine nitrogen atom to form imidazo[1,5-a]thieno[2,3-c]pyridine derivatives, thus creating a new five-membered ring fused to the original pyridine moiety. organic-chemistry.org
Another approach involves a tandem cross-coupling and cyclization sequence. For instance, a Buchwald-Hartwig coupling of an amino-thienopyridine derivative with a suitably functionalized aryl halide can be followed by an intramolecular cyclization. This has been demonstrated in the related thieno[3,2-b]pyridine series, where coupling with 2-bromopyridine (B144113) led to the formation of a tetracyclic compound through the nucleophilic attack of the pyridine nitrogen on a proximate ester group. rsc.org These strategies highlight the utility of thienopyridine intermediates in the convergent synthesis of complex, multi-ring systems.
Vilsmeier-Haack Formylation in Thienopyridine Derivatization
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). wikipedia.org The Vilsmeier reagent acts as the electrophile in an electrophilic aromatic substitution reaction. rsc.org
In the context of thienopyridines, the electron-rich thiophene ring is the expected site of formylation. The reaction of 3-acetyl-2-aminothiophenes, common precursors for thienopyridines, with the Vilsmeier reagent can lead directly to the formation of a thienopyridine ring with a formyl group. researchgate.net For the pre-formed thieno[2,3-c]pyridine ring system, electrophilic attack would be directed to the thiophene ring, likely at the C-2 position, especially given the deactivating effect of the carboxylic acid at C-3. The resulting aldehyde is a versatile intermediate that can be used for further derivatization, such as the introduction of other functional groups or the construction of new rings. ijpcbs.com
Bischler-Napieralski Cyclization for Ring Construction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines. wikipedia.org The reaction is typically promoted by dehydrating acidic reagents like POCl3 or P2O5. organic-chemistry.orgnrochemistry.com The mechanism is believed to proceed through a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring. wikipedia.org
This reaction is a well-established method for constructing isoquinoline (B145761) and related heterocyclic systems, and its application has been noted in the synthesis of thienopyridines. abertay.ac.uk To apply this reaction to the thieno[2,3-c]pyridine core, one would start with a thienopyridine bearing a β-amidoethyl side chain. The intramolecular cyclization would occur via electrophilic attack on the electron-rich thiophene ring. For a side chain attached at C-3, cyclization onto the C-2 position would lead to the formation of a new six-membered ring, resulting in a tetracyclic fused system. The success of the reaction depends on the nucleophilicity of the thiophene ring, which is generally sufficient for this type of electrophilic cyclization. jk-sci.com
Knoevenagel Condensation in Thienopyridine Synthesis
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base, typically an amine. wikipedia.org This reaction is a cornerstone of C-C bond formation and is integral to several important heterocyclic syntheses. wikipedia.orgyoutube.com
Its relevance to thienopyridine chemistry is often seen in the construction of the initial thiophene ring. The Gewald reaction, a multicomponent reaction to synthesize 2-aminothiophenes, frequently employs a Knoevenagel condensation as its initial step. wikipedia.org The resulting 2-aminothiophene is a key precursor that can then be cyclized to form the pyridine ring of a thienopyridine system.
Furthermore, Knoevenagel condensation can be used to derivatize existing thienopyridine structures. For instance, a formyl group on the thienopyridine ring, introduced via a Vilsmeier-Haack reaction, can be condensed with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate. This extends the carbon framework and introduces new functional groups that can be used for subsequent transformations, including intramolecular cyclizations to form new fused rings. researchgate.net Multicomponent reactions initiated by a Knoevenagel condensation have been reported to directly yield complex thienopyridines. bohrium.com
Cycloaddition Reactions in Complex Molecule Construction
Cycloaddition reactions are powerful tools in organic synthesis for the construction of complex cyclic molecules in a highly stereospecific and regioselective manner. The thieno[2,3-c]pyridine scaffold, due to its fused aromatic nature and the presence of both electron-rich thiophene and electron-deficient pyridine rings, can in principle participate in various cycloaddition reactions, serving as a building block for more complex molecular architectures. Research into the cycloaddition reactivity of the thieno[2,3-c]pyridine core, particularly derivatives of this compound, offers a pathway to novel polycyclic heterocyclic systems.
One of the most well-studied types of cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. While direct examples involving this compound as the diene or dienophile are not extensively documented, studies on related thieno-fused systems provide insight into the potential reactivity of this scaffold. For instance, thieno[2,3-c]pyran-3-ones, which are structurally related to the thieno[2,3-c]pyridine system, have been shown to undergo Diels-Alder reactions with alkynes. researchgate.netrsc.org In these reactions, the thienopyranone acts as a diene, and upon cycloaddition and subsequent extrusion of carbon dioxide, yields benzothiophene (B83047) derivatives. researchgate.netrsc.org This suggests that the thieno[2,3-c]pyridine ring system could potentially be engineered to participate in similar transformations.
Furthermore, the thieno[2,3-c]pyridine core itself can be synthesized through intramolecular Diels-Alder reactions. For example, the synthesis of thieno[2,3-c]pyridines has been achieved from 6-(alkynylthio)-1,2,4-triazines via an inverse-electron-demand Diels-Alder reaction. acs.org This highlights the utility of cycloaddition strategies in constructing the core heterocyclic system.
Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgyoutube.comyoutube.com This type of reaction is a versatile method for the synthesis of a wide array of five-membered heterocycles. wikipedia.org The thieno[2,3-c]pyridine nucleus, with its pi-system, could potentially act as a dipolarophile. For instance, nitropyridines have been shown to react with azomethine ylides in 1,3-dipolar cycloaddition reactions to form condensed pyrroline (B1223166) and pyrrolidine (B122466) derivatives. nih.gov This reactivity suggests that suitably activated thieno[2,3-c]pyridine derivatives could undergo similar cycloadditions to construct novel fused heterocyclic systems.
The following table summarizes representative cycloaddition reactions involving thieno-fused pyridines and related structures, illustrating the potential for complex molecule construction.
| Reaction Type | Reactants | Product Class | Reference |
| Diels-Alder | Thieno[2,3-c]pyran-3-ones and alkynes | Benzothiophenes | researchgate.netrsc.org |
| Inverse-Electron-Demand Diels-Alder | 6-(Alkynylthio)-1,2,4-triazines | Thieno[2,3-c]pyridines | acs.org |
| 1,3-Dipolar Cycloaddition | Nitropyridines and N-methyl azomethine ylide | Pyrrolo[3,4-c]pyridines | nih.gov |
These examples underscore the potential of the thieno[2,3-c]pyridine framework to participate in cycloaddition reactions for the synthesis of complex, polycyclic molecules. Further research into the cycloaddition chemistry of this compound and its derivatives could open up new avenues for the discovery of novel compounds with interesting biological and material properties.
Spectroscopic Characterization and Structural Elucidation of Thieno 2,3 C Pyridine 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of thieno[2,3-c]pyridine (B153571) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. nih.govmdpi.com
In the ¹H NMR spectra of thieno[2,3-c]pyridine derivatives, the chemical shifts of protons are indicative of their electronic environment. For instance, the acidic proton of the carboxylic acid group (–COOH) is typically observed as a singlet at a downfield chemical shift, often around 12 ppm, due to deshielding effects and hydrogen bonding. libretexts.orglibretexts.org Protons on the pyridine (B92270) and thiophene (B33073) rings exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the fused ring structure. For example, in some derivatives, signals corresponding to the CH₂ protons in a tetrahydrothieno[2,3-c]pyridine system can be observed at specific ppm ranges. semanticscholar.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid group resonates at a significantly downfield position, typically in the range of 160-180 ppm. libretexts.org The carbons of the aromatic rings appear in the region of approximately 115-150 ppm, with their exact chemical shifts influenced by the nature and position of substituents. researchgate.net The analysis of ¹³C NMR spectra, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allows for the differentiation between CH, CH₂, and CH₃ groups and quaternary carbons. researchgate.net
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Ethyl 2-amino-6-octyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Protons of the ethyl group, octyl chain, and tetrahydrothienopyridine core show characteristic signals. | Signals for the ester carbonyl, aromatic carbons, and aliphatic carbons are observed in their expected regions. | uni.lu |
| Derivatives of 3-amino-thieno[2,3-b]pyridine-2-carboxamides | Signals for NH₂ protons are observed, along with aromatic protons and protons of substituents. semanticscholar.org | Carbon signals for the carboxamide group and the thienopyridine core are identified. semanticscholar.org | semanticscholar.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of thieno[2,3-c]pyridine-3-carboxylic acid and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula of a compound with a high degree of confidence. nih.gov
The mass spectrum of a thieno[2,3-c]pyridine derivative will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. chemicalbook.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carboxylic acids, characteristic fragmentation pathways often involve the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). The fragmentation of the thienopyridine core can also provide insights into the substitution pattern on the rings.
| Compound | Ionization Method | Molecular Ion Peak (m/z) | Key Fragments | Reference |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine-2-carboxylic acid | EI | 179 (M⁺) | Consistent with the loss of carboxylic acid fragments. | chemicalbook.com |
| Diethyl 2-(substituted acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylates | HRMS (ESI) | Accurate mass measurements confirm the elemental composition. | Fragmentation patterns support the proposed structures. | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification and Adsorption Studies
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands for the carboxylic acid and the thienopyridine core.
The O-H stretch of the carboxylic acid group gives rise to a very broad absorption band in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹. libretexts.org The exact position of this band can be influenced by hydrogen bonding. libretexts.org Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. researchgate.net The presence of a C-S bond in the thiophene ring can also give rise to characteristic absorptions.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) | libretexts.org |
| Carboxylic Acid (C=O) | Stretching | 1710-1760 | libretexts.org |
| Aromatic C-H | Stretching | 3000-3100 | researchgate.net |
| Aromatic C=C/C=N | Stretching | 1400-1600 | researchgate.net |
Advanced Spectroscopic Techniques for Regiochemical Analysis
In cases where the regiochemistry of substitution on the thienopyridine ring is ambiguous, advanced NMR techniques are employed for definitive structural assignment. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful.
COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the molecular structure. ipb.pt
HSQC provides correlations between protons and the carbons to which they are directly attached. ipb.pt
HMBC reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the connectivity of the entire molecule and confirming the positions of substituents. researchgate.netipb.pt
Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons, which is invaluable for confirming stereochemistry and regiochemistry. ipb.pt For instance, irradiation of a specific proton and observing which other protons show an enhancement in their signal can confirm their close spatial relationship.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and its derivatives, as well as for separating mixtures of compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of the final products. acs.org By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any starting materials, byproducts, or other impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.
Flash column chromatography is a common preparative technique used for the purification of synthesized thienopyridine derivatives on a larger scale. acs.org Thin-layer chromatography (TLC) is often used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography.
Computational Chemistry and Mechanistic Studies on Thieno 2,3 C Pyridine 3 Carboxylic Acid
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a specific target protein. For derivatives of the thieno[2,3-c]pyridine (B153571) scaffold, these techniques have been instrumental in identifying and optimizing their interactions with various biological targets.
For instance, in the development of anticancer agents, molecular docking studies have been employed to understand how thieno[2,3-c]pyridine derivatives interact with the ATP-binding pocket of heat shock protein 90 (Hsp90). nih.gov These simulations have revealed crucial molecular interactions, guiding the synthesis of more potent inhibitors. nih.gov Similarly, docking studies have been used to investigate the binding of thieno[2,3-b]pyridine (B153569) derivatives to the active site of PIM-1 kinase, an important target in cancer therapy. nih.gov The results of these simulations have shown a strong correlation with the experimentally observed in vitro activity of the compounds. nih.gov
Furthermore, molecular docking has been utilized to explore the interaction of thieno[2,3-b]pyridine analogues with phosphoinositide-specific phospholipase C (PLC), suggesting a good fit within the enzyme's docking scaffold. rsc.org These computational predictions are in line with previous experimental findings, reinforcing the role of these compounds as PLC inhibitors. rsc.org The insights gained from these docking studies are invaluable for the design of new and more effective inhibitors targeting a range of diseases.
A study on thieno[2,3-d]pyrimidine (B153573) derivatives as antimicrobial agents also utilized molecular docking to investigate their interaction with the bacterial enzyme TrmD. uran.uauran.ua The docking results helped to elucidate the binding modes of these compounds, providing a rationale for their observed antimicrobial activity. uran.ua
The following table summarizes key ligand-target interactions for thieno[2,3-c]pyridine derivatives as revealed by molecular docking studies:
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Hsp90 | Not specified | Not specified | nih.gov |
| PIM-1 Kinase | Not specified | Not specified | nih.gov |
| PI-PLC-δ1 | Not specified | Not specified | mdpi.com |
| TrmD (Pseudomonas aeruginosa) | Not specified | Not specified | uran.uauran.ua |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Vibrational Assignments
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com For thieno[2,3-c]pyridine-3-carboxylic acid and its derivatives, DFT calculations can provide valuable information about their molecular orbitals (HOMO and LUMO), electrostatic potential, and vibrational frequencies.
Studies on related heterocyclic systems, such as 2-thiophene carboxylic acid thiourea (B124793) derivatives, have utilized DFT to predict optimized molecular structures and the energies of molecular orbitals. mdpi.com These calculations help in understanding the electronic properties like ionization potential and electron affinity. mdpi.com While specific DFT studies focused solely on this compound are not extensively detailed in the provided search results, the principles are broadly applicable.
DFT calculations can also be used to simulate and interpret infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. This aids in the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule. mdpi.com The application of DFT to thieno[2,3-b]pyridine derivatives has been used to study the effects of hydrogen bonding on their vibrational modes. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a ligand and its target protein over time. This technique is particularly useful for understanding the stability of ligand-protein complexes and the dynamics of their interactions.
For thieno[3,2-b]pyrrole-5-carboxamide derivatives, which are structurally related to the thieno[2,3-c]pyridine scaffold, MD simulations have been used to explore their binding modes as LSD1 inhibitors. rsc.org These simulations have helped to identify key residues, such as Asn535, that play a crucial role in stabilizing the inhibitor within the active site. rsc.org
MD simulations can also be used for conformational analysis, revealing the preferred shapes and flexibility of the this compound molecule in different environments. This information is critical for understanding how the molecule might adapt its conformation to bind to a biological target. A study on 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives employed conformational analysis to understand the rotation around specific bonds and the resulting interatomic distances. nih.govacs.org
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. Computational approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are powerful tools for elucidating these relationships.
For a series of thieno[2,3-c]pyridine derivatives with anticancer activity, a SAR study was conducted by combining the results of anticancer screening assays with molecular docking interactions. nih.gov This approach helped to understand the effects of different substituents on the anticancer activity. nih.gov
In the context of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors, 3D-QSAR models were established using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.org These models, which demonstrated good predictive capabilities, were used to design novel small molecules with potentially high activity. rsc.org The contour maps generated from these models provide a visual representation of the regions where steric, electrostatic, and other properties are favorable or unfavorable for biological activity. rsc.org
Similarly, 3D-QSAR studies on thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors have been performed to identify key structural features for their inhibitory activities. mdpi.com The established CoMFA and CoMSIA models showed good statistical significance, providing valuable insights for the design of more potent inhibitors. mdpi.com
The following table presents a summary of computational SAR studies on thieno-pyridine derivatives:
| Compound Series | Target/Activity | Computational Method | Key Findings | Reference |
| Thieno[2,3-c]pyridine derivatives | Anticancer (Hsp90 inhibition) | SAR analysis with molecular docking | Identified effects of substituents on anticancer activity. | nih.gov |
| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | LSD1 inhibition | 3D-QSAR (CoMFA, CoMSIA) | Established predictive models and designed new inhibitors. | rsc.org |
| Thieno-pyrimidine derivatives | Triple-negative breast cancer inhibition | 3D-QSAR (CoMFA, CoMSIA) | Identified key structural features for inhibitory activity. | mdpi.com |
| Thieno[2,3-b]pyridine-5-carbonitrile derivatives | PKC-θ inhibition | 3D-QSAR | Explored structural requirements for PKC-θ inhibition. | researchgate.net |
Molecular Hybridization Strategies in Scaffold Design
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach aims to create new hybrid compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action.
The thieno[2,3-c]pyridine scaffold is a versatile building block that can be used in molecular hybridization to design novel therapeutic agents. researchgate.net For example, the design of new anticancer compounds has been inspired by the core structure of Pimitespib, an Hsp90 inhibitor with a pyrazolo–pyridine (B92270) moiety. nih.gov This has motivated the synthesis and evaluation of thieno[2,3-c]pyridine derivatives as potential anticancer agents. nih.gov
The replacement of a steroid nucleus with an 8-fluoro-1,2-dihydro nih.govbenzothieno[2,3-c]pyridine core is another example of a molecular hybridization strategy. nih.gov This approach was used to design new non-steroidal CYP17 inhibitors for the treatment of prostate cancer. nih.gov The resulting compounds showed promising anticancer activity. nih.gov
Applications of Thieno 2,3 C Pyridine 3 Carboxylic Acid in Advanced Chemical Research
Role as a Versatile Synthetic Building Block and Intermediate in Organic Synthesis
The thieno[2,3-c]pyridine (B153571) core is a recognized pharmacophore, and its derivatives are of considerable interest in medicinal chemistry. The carboxylic acid functional group at the 3-position of the thieno[2,3-c]pyridine scaffold provides a reactive handle for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.
Thieno[2,3-c]pyridine-3-carboxylic acid serves as a foundational starting material for the construction of a diverse array of fused heterocyclic systems. The inherent reactivity of the carboxylic acid group, combined with the aromatic nature of the fused ring system, allows for its elaboration into more intricate molecular architectures. For instance, the synthesis of various thieno[2,3-c]pyridine derivatives often involves multi-step reaction sequences where the carboxylic acid can be converted into other functional groups, such as amides or esters, which can then participate in cyclization reactions to form additional rings. ontosight.ai
Synthetic strategies have been developed to produce a library of novel thienopyridine derivatives. kuleuven.be These methods often begin with simpler precursors and build the thieno[2,3-c]pyridine scaffold, which can then be further modified. kuleuven.benih.gov The resulting complex heterocyclic compounds are of interest for their potential biological activities.
The functionalization of the thieno[2,3-c]pyridine scaffold is a key strategy for diversifying its chemical space and exploring its structure-activity relationships. The carboxylic acid group of this compound is a prime site for such modifications. For example, it can be readily converted to amides, esters, and other derivatives, introducing a variety of substituents onto the core structure.
Furthermore, other positions on the thieno[2,3-c]pyridine ring system can be functionalized. For instance, Suzuki, Stille, and Buchwald amination reactions have been successfully employed on brominated thieno[2,3-c]pyridines to introduce a range of substituents at specific positions. researchgate.net This allows for the systematic modification of the scaffold to optimize its properties for various applications. The synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters has been achieved through denitrogenative transformation reactions, further demonstrating the scaffold's versatility. nih.gov
Contributions to Medicinal Chemistry Research (Pre-Clinical Investigations)
The thieno[2,3-c]pyridine scaffold is a key structural motif in a number of compounds with interesting biological activities. Derivatives of this compound have been investigated in preclinical studies for their potential to modulate the activity of specific biological targets.
Atypical protein kinase C (aPKC) isoforms are implicated in cellular processes such as cell polarity and are considered potential targets in cancer therapy. nih.govresearchgate.net While research has focused on thieno[2,3-d]pyrimidine-based inhibitors of aPKCs, the broader thienopyrimidine scaffold highlights the potential of related heterocyclic systems in modulating kinase activity. nih.govresearchgate.net A representative compound from this class, CRT0066854, demonstrated potent and selective inhibition of aPKCs. nih.govresearchgate.net The crystal structure of human PKCι in complex with this inhibitor revealed that it displaces a key motif in the adenosine-binding pocket. nih.govresearchgate.net This research underscores the potential of thieno-fused pyridine (B92270) and pyrimidine (B1678525) cores in the design of specific kinase inhibitors.
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. mdpi.comnih.gov Consequently, Hsp90 has emerged as a promising target for cancer therapy. nih.govnih.gov
Derivatives of thieno[2,3-c]pyridine have been synthesized and evaluated for their potential as Hsp90 inhibitors. mdpi.com In one study, a series of thieno[2,3-c]pyridine derivatives were synthesized and screened for their anticancer activity. mdpi.com The research aimed to establish the anticancer potential of these compounds through cell-based assays and in silico evaluations. mdpi.com
One particular derivative, compound 6i , demonstrated potent inhibitory activity against several cancer cell lines, including head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cell lines. mdpi.com Further investigation into its mechanism of action revealed that compound 6i induced G2 phase arrest in the cell cycle. mdpi.com Molecular docking studies suggested that these synthesized ligands interact with the Hsp90 target. mdpi.com These findings indicate that thieno[2,3-c]pyridine derivatives are promising lead compounds for the development of novel anticancer agents that act through Hsp90 inhibition. mdpi.com
Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivative 6i
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HSC3 (Head and Neck) | 10.8 |
| T47D (Breast) | 11.7 |
| RKO (Colorectal) | 12.4 |
Data sourced from a study on the anticancer screening of thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors. mdpi.com
In Vitro Studies on Anti-Proliferative Mechanisms
Derivatives of this compound have been evaluated for their potential as anticancer agents, with research focusing on their effects on cell division and survival.
One of the key mechanisms by which anti-proliferative agents can exert their effect is by disrupting the normal progression of the cell cycle. Specific derivatives of thieno[2,3-c]pyridine have been shown to induce cell cycle arrest, particularly in the G2 phase. mdpi.com
A study investigating the anticancer properties of a series of thieno[2,3-c]pyridine derivatives identified a potent inhibitor, designated as compound 6i . mdpi.com This compound was found to significantly disrupt the cell cycle in human head and neck cancer (HSC3) and colorectal cancer (RKO) cell lines. Treatment with compound 6i led to a notable accumulation of cells in the G2 phase of the cell cycle, indicating an arrest at this checkpoint and preventing the cells from entering mitosis. mdpi.com
| Cell Line | Treatment Group | Percentage of Cells in G2 Phase (%) |
|---|---|---|
| HSC3 | Control | 34.6 ± 3.2 |
| Compound 6i | 46.4 ± 3.6 | |
| RKO | Control | 34.5 ± 2.9 |
| Compound 6i | 64.2 ± 3.5 |
This G2 phase arrest consequently led to a reduction in the proportion of cells in the G1 and S phases, demonstrating the compound's ability to inhibit cell cycle progression and, therefore, proliferation. mdpi.com
Apoptosis Pathway Investigation in Cancer Cell Lines
Derivatives of thieno[2,3-c]pyridine have been identified as potent inducers of apoptosis in a variety of cancer cell lines. The mechanism of action often involves the initiation of programmed cell death, a critical process for controlling cell proliferation and eliminating malignant cells.
One study investigated the effects of a newly synthesized thieno[2,3-b]pyridine (B153569) derivative, Compound 1, on cervical cancer cell lines, HeLa and SiHa. nih.govnih.gov In the SiHa cell line, treatment with Compound 1 led to a significant increase in early, late, and total apoptosis compared to untreated cells. nih.gov Specifically, the percentage of early apoptotic cells rose to 86.17% in treated cells from 14.62% in the control group. nih.gov Similarly, late apoptotic cells increased to 5.33% from 0.68%, and total apoptotic cells reached 91.50% compared to 15.30% in untreated cells. nih.gov In another study, a thiomorpholine-substituted hybrid compound, 6i, a thieno[2,3-c]pyridine derivative, was found to induce cell death in breast cancer (MCF7, T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines. nih.gov However, the mechanism was determined to be different from apoptosis. nih.gov
Further research on ovarian cancer cell lines (SK-OV-3 and OVCAR-3) with a thieno[2,3-b]pyridine derivative, also referred to as Compound 1, demonstrated a significant increase in both early and late apoptosis. mdpi.com This suggests a pivotal role for this class of compounds in initiating the apoptotic pathway in ovarian cancer. mdpi.com The investigation into 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (B1355546) derivatives, specifically compounds 3a and 3b, revealed their ability to induce apoptosis in a dose-dependent manner in cancer cells while showing selectivity against normal human peripheral blood mononuclear cells. nih.gov
| Compound/Derivative | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine derivative (Compound 1) | SiHa (Cervical Cancer) | Significant increase in early (86.17%), late (5.33%), and total (91.50%) apoptosis. | nih.gov |
| Thieno[2,3-c]pyridine derivative (6i) | MCF7, T47D (Breast), HSC3 (Head & Neck), RKO (Colorectal) | Induced G2 phase arrest and cell death, but via a non-apoptotic mechanism. | nih.gov |
| Thieno[2,3-b]pyridine derivative (Compound 1) | SK-OV-3, OVCAR-3 (Ovarian Cancer) | Statistically significant increase in early and late apoptosis. | mdpi.com |
| 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives (3a, 3b) | Various cancer cell lines | Effective in inducing apoptosis in a dose-dependent manner. | nih.gov |
Tubulin Polymerization Inhibition Research
A significant area of research for thieno[2,3-c]pyridine derivatives is their role as inhibitors of tubulin polymerization. By disrupting the microtubule dynamics essential for cell division, these compounds can effectively halt the proliferation of cancer cells.
Research has shown that certain 2-alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino)thieno[2,3-b]pyridines exhibit potent antiproliferative activity by inhibiting tubulin polymerization. researchgate.net Molecular modeling studies suggest that these compounds bind to the colchicine (B1669291) site on tubulin, leading to microtubule destabilization. researchgate.net This mechanism is a hallmark of several successful anticancer agents. researchgate.net
Specifically, 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (derivative 3a) and its 6-ethoxycarbonyl homologue (3b) have been identified as new antiproliferative agents that interact with tubulin at micromolar levels. nih.gov This interaction leads to an accumulation of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death. nih.gov Molecular docking studies have confirmed that the inhibitory activity of these molecules on tubulin polymerization stems from their binding to the colchicine site. nih.gov
| Compound Series | Mechanism of Action | Cellular Effect | Reference |
|---|---|---|---|
| 2-alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino)thieno[2,3-b]pyridines | Inhibition of tubulin polymerization via binding to the colchicine site. | Nanomolar antiproliferative activity. | researchgate.net |
| 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives (3a, 3b) | Binding to the colchicine site of tubulin. | Accumulation of cells in the G2/M phase and induction of apoptosis. | nih.gov |
Reactive Oxygen Species (ROS) Involvement in Cell Death Pathways
Reactive oxygen species (ROS) are critical signaling molecules that, at high concentrations, can induce oxidative stress and trigger various forms of cell death, including apoptosis and necrosis. bjmu.edu.cn The role of ROS in the therapeutic efficacy of anticancer agents is an area of active investigation. While the direct involvement of this compound in modulating ROS levels is a developing area of research, the induction of apoptosis by many chemical agents is known to be linked with the generation of ROS. bjmu.edu.cn
ROS can promote apoptosis through mitochondrial damage and the activation of specific signaling cascades. bjmu.edu.cn For instance, ROS can contribute to the activation of apoptosis signal-regulating kinase 1 (ASK1) and the c-Jun N-terminal kinase (JNK) pathway, which in turn can trigger programmed cell death. nih.gov The interplay between ROS and various cell death pathways is complex, with ROS levels acting as a rheostat that can determine whether a cell undergoes apoptosis, necroptosis, or other forms of cell death. bjmu.edu.cn Further research is needed to elucidate the specific role of thieno[2,3-c]pyridine derivatives in ROS-mediated cell death pathways.
Exploration of Antimicrobial and Antiviral Activities in Research Models
Beyond their anticancer properties, derivatives of thieno[2,3-c]pyridine have demonstrated significant potential as antimicrobial and antiviral agents in various research models.
Antibacterial and Antifungal Efficacy Studies
Thienopyridine derivatives have shown a broad spectrum of activity against various bacterial and fungal pathogens. In one study, a series of newly synthesized thieno[2,3-b]pyridine-based compounds were evaluated for their antimicrobial activity. Compound S1 was identified as a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi with a minimum inhibitory concentration (MIC) value of 0.81 µM/ml. nih.gov In the same study, compound S4 displayed excellent antifungal activity against both Candida albicans and Aspergillus niger with an MIC of 0.91 µM/ml. nih.gov
Another study focusing on thieno[2,3-d]pyrimidinedione derivatives found that two compounds displayed potent activity (2–16 mg/L) against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE). nih.gov
| Compound Series/Derivative | Target Organism | Activity | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine derivative (S1) | S. aureus, B. subtilis, E. coli, S. typhi | Potent antibacterial (MIC = 0.81 µM/ml). | nih.gov |
| Thieno[2,3-b]pyridine derivative (S4) | C. albicans, A. niger | Excellent antifungal (MIC = 0.91 µM/ml). | nih.gov |
| Thieno[2,3-d]pyrimidinedione derivatives | MRSA, VISA, VRSA, VRE | Potent antibacterial (MIC = 2–16 mg/L). | nih.gov |
Antiviral Potency Investigations
The thienopyridine scaffold has also been explored for its antiviral potential. Research has shown that certain derivatives are active against a range of viruses. For instance, a new class of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides has been reported as highly potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase. These compounds also showed activity against other herpesviruses, including herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).
Furthermore, several 4-(phenylamino)thieno[2,3-b]pyridines were synthesized and tested against herpes simplex virus type 1 (HSV-1). One compound from this series exhibited 86% inhibition, indicating the potential of this heterocyclic system for antiviral drug development. Thieno[2,3-c]pyridine and its analogs are recognized for their potential antiviral properties.
Anti-Inflammatory and Immunomodulatory Research Pathways (e.g., Inhibition of Cell Adhesion Molecule Expression)
Thieno[2,3-c]pyridine derivatives are being investigated for their anti-inflammatory and immunomodulatory effects. A key mechanism in inflammation is the adhesion of leukocytes to the vascular endothelium, a process mediated by cell adhesion molecules (CAMs).
A series of thieno[2,3-c]pyridine antagonists have been shown to selectively suppress the induced expression of E-selectin and intercellular adhesion molecule-1 (ICAM-1) over vascular cell adhesion molecule-1 (VCAM-1). These findings suggest a potential therapeutic application for these compounds in inflammatory conditions where the upregulation of E-selectin and ICAM-1 plays a crucial role. The anti-inflammatory properties of thieno[2,3-c]pyridine derivatives are a promising area of ongoing research.
Research into Neuroprotective and Cholinergic Properties
Derivatives of the thienopyridine scaffold have been a focal point in the quest for novel treatments for neurodegenerative disorders such as Alzheimer's disease. Research has indicated that ring-fused thienopyridines exhibit potential anti-Alzheimer effects. researchgate.net One area of investigation has been the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. A study focused on novel tetracyclic systems incorporating the thienopyridine core, such as hexahydrobenzothienocyclopentapyridines and octahydro-benzo-thienoquinolines, which were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). e-asct.org
The research identified several compounds with significant inhibitory activity. For instance, 3,7-dimethyl-1,2,3,4,7,8,9,10-octahydrobenzo researchgate.netfrontierspecialtychemicals.com thieno[2,3-b]quinolin-11-amine demonstrated notable AChE inhibition. e-asct.org Another derivative, 1,7-dimethyl-1,2,3,4,7,8,9,10-octahydrobenzo researchgate.netfrontierspecialtychemicals.comthieno[2,3-b]quinolin-11-amine, showed excellent inhibitory potential against both BChE and β-amyloid protein aggregation. e-asct.org
In a different approach to neuroprotection, researchers have synthesized and evaluated tetrahydrothieno[2,3-c]pyridine derivatives as selective antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1). documentsdelivered.com This receptor is implicated in chronic pain pathways, making it a promising target for treating neuropathic pain. The study identified compounds that not only showed excellent in vitro antagonistic activity but also demonstrated pain-suppressing effects in animal models. documentsdelivered.com
| Compound | Target | Inhibitory Activity (IC50) |
|---|---|---|
| 3,7-dimethyl-1,2,3,4,7,8,9,10-octahydrobenzo researchgate.netfrontierspecialtychemicals.com thieno[2,3-b]quinolin-11-amine | AChE | 9.24 ± 0.01 μM × 10-2 |
| 1,7-dimethyl-1,2,3,4,7,8,9,10-octahydrobenzo researchgate.netfrontierspecialtychemicals.comthieno[2,3-b]quinolin-11-amine | BChE | 0.58 ± 0.02 μM × 10-2 |
| β-amyloid protein | 0.51 ± 0.001 μM × 10-4 |
Hepatic Gluconeogenesis Inhibition Research
In the field of metabolic diseases, particularly type 2 diabetes mellitus (T2DM), the inhibition of hepatic gluconeogenesis is a key therapeutic strategy. nih.gov Thieno[2,3-b]pyridine derivatives have emerged as a promising class of compounds for this purpose. nih.govmdpi.com A cell-based screening of a small molecule library led to the identification of a hit compound, designated DMT, which possesses a thienopyridine core and an IC₅₀ of 33.8 μM for the inhibition of hepatic glucose production. nih.gov
Further structure-activity relationship (SAR) studies were conducted to optimize the potency of this initial hit. nih.gov These investigations revealed that replacing the trifluoromethyl (CF₃) group on the thienopyridine core could enhance inhibitory activity. This led to the discovery of more potent derivatives, such as compounds 8e and 9d, with IC₅₀ values of 16.8 μM and 12.3 μM, respectively. nih.govmdpi.com
The mechanism by which these compounds inhibit hepatic glucose production has also been explored. It was found that compound 8e acts by reducing the mRNA transcription levels of key gluconeogenic genes, including glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov Furthermore, in vivo studies in db/db mice, a model for T2DM, showed that compound 8e could lower fasting blood glucose levels and improve both oral glucose tolerance and pyruvate (B1213749) tolerance. nih.gov
| Compound | Inhibition of Hepatic Glucose Production (IC50) | Mechanism of Action |
|---|---|---|
| DMT (Hit Compound) | 33.8 μM | Reductive expression of mRNA for G6Pase and PEPCK |
| 8e | 16.8 μM | |
| 9d | 12.3 μM |
Antiplatelet Activity Research
Thienopyridine derivatives are well-established in the field of cardiovascular medicine for their antiplatelet effects. researchgate.netmdpi.comunimi.it These compounds are crucial in preventing the formation of blood clots in patients with conditions such as Acute Coronary Syndromes (ACS). researchgate.netmdpi.com Research has focused on various isomers of the thienopyridine scaffold, including thieno[3,2-c]pyridines, like the widely used drug clopidogrel (B1663587), and thieno[2,3-b]pyridines. researchgate.netmdpi.com
A study assessing six thieno[2,3-b]pyridine derivatives for their in vitro antiplatelet activity found that all tested compounds affected both platelet activation and aggregation. researchgate.netmdpi.com Notably, some of these compounds demonstrated greater activity when compared to clopidogrel. researchgate.netmdpi.com For instance, three of the six tested thienopyridines (1a, 1b, and 3a) were more effective than clopidogrel at inhibiting the expression of CD62P and PAC-1 binding, which are markers for platelet activation. researchgate.net Compound 3a was identified as the most potent in this regard. researchgate.net These findings suggest that the thieno[2,3-b]pyridine scaffold holds potential for developing novel and more effective antiplatelet agents. mdpi.com
ADP-Receptor Antagonism Research
The primary mechanism by which thienopyridines exert their antiplatelet effect is through the antagonism of the P2Y₁₂ receptor, a key receptor for adenosine (B11128) diphosphate (B83284) (ADP) on the platelet surface. frontierspecialtychemicals.comacs.orgnih.gov ADP plays a critical role in platelet activation and aggregation, and by blocking its receptor, thienopyridines can effectively inhibit these processes. researchgate.netnih.gov
The thienopyridine class of drugs, including well-known agents like ticlopidine (B1205844) and clopidogrel, are prodrugs that are metabolized in the liver to their active forms. frontierspecialtychemicals.com These active metabolites then act as non-competitive, irreversible antagonists of the P2Y₁₂ receptor. frontierspecialtychemicals.com This irreversible inhibition means that the effect on platelet function lasts for the lifespan of the platelet. frontierspecialtychemicals.com
Research into newer thienopyridine derivatives continues to explore this mechanism. The evaluation of thieno[2,3-b]pyridines has confirmed their inhibitory effects on ADP-induced platelet activation, positioning them as potential novel P2Y₁₂ inhibitors. researchgate.netmdpi.com The development of new antagonists aims to improve upon the pharmacological profiles of existing drugs, potentially offering faster onset of action or more consistent patient responses. acs.org
Antibiotic Biosynthesis Studies
While direct involvement of this compound in the biosynthesis of antibiotics has not been extensively documented, significant research has been conducted on the synthesis and evaluation of thienopyridine derivatives as antibacterial agents. nih.govnih.govnih.gov These studies focus on the chemical creation of novel compounds and testing their efficacy against various bacterial strains, rather than their role in natural antibiotic production pathways.
For example, new series of thieno[2,3-b]pyridine-fused pyrimidin-4(3H)-ones linked to thiazole (B1198619) or oxazole (B20620) units have been synthesized and screened for their antibacterial properties. nih.gov In this research, compounds with oxazole-linked pyrimidinones (B12756618) generally showed better antibacterial activity than their thiazole-linked counterparts. nih.gov Specifically, hybrids 2d and 2e, which contain 4-(p-tolyl)oxazole (B1612846) and 4-(4-methoxyphenyl)oxazole (B1625909) units, respectively, demonstrated the most potent antibacterial effects with MIC/MBC values in the low micromolar range. nih.gov
Other studies have explored different thienopyridine-based structures. For instance, the synthesis and antimicrobial activity of thieno[2,3-c]pyridazine (B12981257) derivatives have been reported. nih.gov Similarly, research into thieno[2,3-d]pyrimidinedione derivatives has identified compounds with potent activity against a range of multi-drug resistant Gram-positive organisms. These investigations highlight the potential of the thienopyridine scaffold as a source of new antibacterial agents.
| Compound | Linked Unit | MIC (μM) | MBC (μM) |
|---|---|---|---|
| 2d | 4-(p-tolyl)oxazole | 4.4 | 8.8 |
| 2e | 4-(4-methoxyphenyl)oxazole | 4.2 | 8.5 |
Potential in Materials Science Research
The electrochemical behavior of the thienopyridine scaffold is an area of interest in materials science, particularly for the development of modified electrode surfaces and electroactive materials. While specific studies on the electrochemical properties of this compound are limited, research on related thienopyridine structures provides valuable insights.
One study investigated the adsorption and electrochemical behavior of 2-(2'-thienyl)pyridine, a molecule containing both thiophene (B33073) and pyridine moieties, on a gold (Au(111)) electrode. mdpi.com It was observed that at negative potentials, the molecule forms a diffuse, π-bonded monolayer on the gold surface. As the potential is shifted, a phase transition to a more closely packed configuration, bonded through the nitrogen and/or sulfur atoms, occurs. mdpi.com
Furthermore, at positive potentials, the study confirmed a thiophene-like oxidative dimerization of the 2-(2'-thienyl)pyridine molecule. mdpi.com This dimerization is a key process in the electropolymerization of thiophene and its derivatives, suggesting that thienopyridines could be used to create novel electroactive polymer films. Another study documented the electrochemical oxidation of a dihydrothienopyridine derivative, further indicating the electroactive nature of this heterocyclic system. These findings open up possibilities for the application of thieno[2,3-c]pyridine-based compounds in sensors, electrocatalysis, and other electrochemical devices.
Photophysical Properties Research
The photophysical properties of the thieno[2,3-c]pyridine scaffold, a core structure within this compound, have garnered interest in materials science due to their potential in various optoelectronic applications. While detailed photophysical data specifically for this compound is not extensively documented in publicly available research, studies on related thienopyridine isomers and derivatives provide valuable insights into the potential characteristics of this class of compounds. The fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring creates a unique electronic structure that influences the absorption and emission of light. nih.gov
Research into various thienopyridine derivatives has highlighted their interesting electrochemical and photophysical properties. nih.gov For instance, the introduction of a five-membered thiophene ring into a 2-azapyrene (B93062) scaffold, which shares structural similarities with the thieno[2,3-c]pyridine core, leads to a redshift in the emission spectrum. This modification also has a substantial effect on the excited-state dynamics, including quantum yield, lifetime, decay rates, and the efficiency of intersystem crossing. acs.org The specific photophysical characteristics can be further fine-tuned by altering the substitution pattern on the heterocyclic scaffold. acs.org
Studies on other isomers, such as thieno[3,2-f]isoquinolines, have shown that the conjugation of the electron-deficient pyridine and electron-rich thiophene rings can lead to promising opto-electronic properties. conicet.gov.ar For some donor-substituted derivatives, strong intramolecular charge transfer (ICT) characteristics have been observed. conicet.gov.ar While these findings are for a different isomer, they underscore the potential for designing thieno[2,3-c]pyridine derivatives with tailored photophysical behaviors.
Table 1: Photophysical Properties of Selected Thienopyridine Derivatives
| Compound Class | Key Photophysical Observation | Potential Implication for Thieno[2,3-c]pyridine Core |
| S,N-doped pyrene (B120774) analogs | Redshifted emission and tunable excited-state dynamics upon thiophene fusion. acs.org | Potential for color tuning in emissive applications. |
| Thieno[3,2-f]isoquinolines | Strong intramolecular charge transfer (ICT) in donor-substituted derivatives. conicet.gov.ar | Possibility of creating solvatochromic materials and sensors. |
Note: This table presents data on related thienopyridine structures to infer the potential properties of the thieno[2,3-c]pyridine core, due to the limited direct data on this compound.
Applications in Organic Electronics
The unique electronic properties of the thienopyridine framework, which combines an electron-donating thiophene moiety with an electron-accepting pyridine ring, make it a promising candidate for applications in organic electronics. Pyridine-based materials are recognized as suitable electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs) due to their potential to enhance current efficiency, external quantum efficiency, and thermal stability. rsc.org The deep highest occupied molecular orbital (HOMO) levels of pyridine derivatives can effectively block holes/excitons, while their lowest unoccupied molecular orbital (LUMO) levels can be tuned for efficient electron injection. rsc.org
While specific applications of this compound in organic electronics are not widely reported, research on its isomers and derivatives demonstrates the potential of this heterocyclic system. For example, derivatives of the isomeric thieno[3,2-c]pyridine (B143518) have been successfully utilized in the fabrication of high-efficiency OLEDs. Iridium complexes based on the thieno[3,2-c]pyridine scaffold have been synthesized and characterized as phosphorescent emitters. researchgate.net Devices fabricated using these materials have demonstrated high efficiencies. researchgate.net
Furthermore, the thieno[3,2-c]pyridine-4,6-dione moiety has been incorporated into a bisisoindigo derivative to create a novel building block for high-performance organic semiconductors. rsc.org Organic field-effect transistors (OFETs) based on this derivative have shown balanced ambipolar charge transport properties, achieving significant hole and electron mobilities. rsc.org A corresponding donor-acceptor conjugated polymer exhibited p-type-dominated ambipolar transport with a high hole mobility. rsc.org These findings highlight the versatility of the thienopyridine core in creating materials for various organic electronic devices. Additionally, thienoimidazole-pyridine based small molecules have been investigated as hole-transporting materials in perovskite solar cells, demonstrating high power conversion efficiencies. rsc.org
Table 2: Performance of Organic Electronic Devices Incorporating Thienopyridine Derivatives
| Device Type | Thienopyridine Derivative | Role of Derivative | Key Performance Metric |
| OLED | Thieno[3,2-c]pyridine-based Ir complexes | Phosphorescent Emitter | High device efficacy. researchgate.net |
| OFET | Thieno[3,2-c]pyridine-4,6-dione derived bisisoindigo | Semiconductor | Hole mobility: 0.011 cm²/Vs, Electron mobility: 0.015 cm²/Vs. rsc.org |
| OFET | Polymer of Thieno[3,2-c]pyridine-4,6-dione derived bisisoindigo | Semiconductor | Hole mobility: 0.16 cm²/Vs. rsc.org |
| Perovskite Solar Cell | Thienoimidazole-pyridine based small molecule | Hole-Transporting Material | Power Conversion Efficiency: 18.77%. rsc.org |
Note: This table showcases the performance of devices using derivatives of the thienopyridine scaffold to illustrate the potential applications of the thieno[2,3-c]pyridine core in organic electronics.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the thieno[2,3-c]pyridine (B153571) core is often achieved through multicomponent reactions like the Gewald reaction. evitachem.com This approach, which involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base, is valued for its efficiency in constructing the heterocyclic system in a single step. evitachem.com Future research is focused on refining these methodologies to be more sustainable and versatile.
Key areas of development include:
Microwave-Assisted Synthesis: The application of microwave irradiation is being explored to accelerate reaction times and increase yields, offering a more energy-efficient alternative to conventional heating. evitachem.com
Green Chemistry Approaches: Emphasis is being placed on the use of environmentally benign solvents, catalysts, and reaction conditions to reduce the ecological footprint of synthetic processes.
Flow Chemistry: Continuous flow reactors offer potential for safer, more scalable, and highly controlled synthesis, minimizing waste and improving product consistency.
Catalyst Development: Research into novel catalysts aims to improve the efficiency and selectivity of the cyclization reactions, allowing for the synthesis of a wider range of derivatives under milder conditions.
Advanced Derivatization for Enhanced Biological Specificity and Selectivity
Thieno[2,3-c]pyridine-3-carboxylic acid serves as a versatile building block for creating a diverse library of bioactive molecules. evitachem.com The core structure can be chemically modified at several positions to fine-tune its interaction with biological targets, thereby enhancing its specificity and selectivity.
Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, structure-based design has been successfully used to optimize a general, non-peptide inhibitor into a highly selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes research. researchgate.net By modifying the scaffold to interact with specific amino acid residues in the target's active site, researchers can significantly improve potency and reduce off-target effects. researchgate.netnih.gov
Advanced derivatization strategies focus on:
Amide and Ester Formation: The carboxylic acid group is a prime site for modification, allowing for the synthesis of various amides and esters. evitachem.com These derivatives can exhibit altered solubility, cell permeability, and binding affinities. For example, N-(4-methoxyphenyl)thieno[2,3-c]pyridine-3-carboxamide has been investigated for anticancer properties. evitachem.com
Substitution on the Pyridine (B92270) Ring: The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic substitution, enabling the introduction of various functional groups like amines and thiols to modulate biological activity. evitachem.com
Scaffold Hopping and Hybridization: The thienopyridine core is sometimes used as a bioisostere for purines and pyrimidines, inspiring the design of hybrid molecules that combine its features with other pharmacologically active fragments to target enzymes like Hsp90 in cancer therapy. mdpi.com
| Derivative Class | Target/Application |
| Oxalyl-amino derivatives | Selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) for diabetes research. researchgate.net |
| Amide derivatives | Investigated as anticancer agents (e.g., Hsp90 inhibitors) and DDR1/DDR2 inhibitors for fibrosis. evitachem.commdpi.comgoogle.com |
| Dihydrothienopyridines | Exhibit calcium channel antagonism, with potential in cardiovascular diseases. evitachem.com |
| Carboxamides | Development of inhibitors for HIV regulatory complexes. nih.gov |
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline for thieno[2,3-c]pyridine derivatives. These computational tools can rapidly analyze vast chemical spaces to identify promising candidates and predict their properties, significantly reducing the time and cost associated with traditional screening methods.
Emerging applications include:
In Silico Screening: Molecular docking studies are used to simulate the binding of thieno[2,3-c]pyridine derivatives to the active sites of target proteins, such as PTP1B and aldose reductase. researchgate.net This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and biological testing. researchgate.net
Predictive Modeling: AI models are being developed to predict drug-target binding affinities based on the 1D sequences of drugs and proteins. drugbank.com Such structure-free methods can accelerate the identification of novel interactions. drugbank.com In 2021, over a third of publications related to GPCR drug discovery mentioned AI, a number that grew to over 40% in 2022. nih.gov
ADMET Prediction: Computational tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. mdpi.com This early-stage assessment helps to identify compounds with favorable pharmacokinetic profiles and reduce late-stage failures in drug development. mdpi.com
De Novo Drug Design: Generative AI models can design novel thieno[2,3-c]pyridine-based structures with desired properties, creating new avenues for lead optimization and discovery.
Exploration in New Therapeutic Areas and Biological Pathways
While derivatives of this compound have been extensively studied for their roles as PTP1B inhibitors in diabetes and as calcium channel blockers in cardiovascular disease, research is expanding into new therapeutic frontiers. evitachem.comresearchgate.net The versatility of the scaffold allows it to be adapted to interact with a wide range of biological targets.
| Therapeutic Area | Biological Target/Pathway |
| Oncology | Inhibition of kinases, Hsp90, and modulation of cell adhesion molecules. evitachem.commdpi.com |
| Infectious Diseases | Inhibition of HIV regulatory complexes. nih.gov |
| Fibrotic Diseases | Inhibition of Discoidin Domain Receptors (DDR1/DDR2). google.com |
| Inflammatory Diseases | Suppression of cell adhesion molecules like E-selectin and ICAM-1. evitachem.com |
| Neurodegenerative Diseases | Potential modulation of targets like PTP1B, which is implicated in neuroinflammation. researchgate.netacs.orggoogle.com |
The ability to create derivatives that target kinases, discoidin domain receptors (DDRs), and viral proteins opens up possibilities for treating cancer, fibrosis, and infectious diseases like HIV. google.comnih.gov Furthermore, the role of targets like PTP1B in neuroinflammation suggests a potential future application for these compounds in addressing neurodegenerative disorders. researchgate.netacs.org
Sustainable and Eco-Friendly Synthesis Approaches for Thieno[2,3-c]pyridine Derivatives
The principles of green chemistry are becoming increasingly integral to the synthesis of pharmaceutical compounds, including thieno[2,3-c]pyridine derivatives. The focus is on developing processes that are not only efficient but also environmentally responsible.
Future research in this area will likely prioritize:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Multicomponent reactions like the Gewald synthesis are inherently more atom-economical than multi-step syntheses. evitachem.com
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids.
Energy Efficiency: Employing methods like microwave-assisted synthesis or reactions at ambient temperature and pressure to reduce energy consumption. evitachem.com
Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. This includes the development of recyclable catalysts.
By embracing these sustainable practices, the chemical community can continue to explore the vast potential of this compound and its derivatives while minimizing environmental impact.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Thieno[2,3-c]pyridine-3-carboxylic acid derivatives?
- Methodological Answer : Derivatives are synthesized via cyclization of 2-amino-3-thiophenecarboxylates using reagents like formamide, nitriles, or urea. For example, refluxing 2-amino-3-methoxycarbonylthiophene in formamide at 200°C yields thieno[2,3-d]pyrimidines. Ethyl ester derivatives are prepared by reacting intermediates (e.g., 2b) with NaOH in ethanol/water, followed by acidification .
Q. How can NMR and IR spectroscopy confirm the structural integrity of synthesized derivatives?
- Methodological Answer :
- HNMR : Methyl groups appear as singlets (δ1.32), ethyl ester protons as multiplets (δ3.73–4.29), and aromatic protons as doublets (δ6.72–8.13) .
- IR : Key peaks include C=O stretches (~1700 cm⁻¹ for esters), C=N (~2278 cm⁻¹ for imine bonds), and C-O (~1182 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize the binding affinity of this compound derivatives to enzyme targets like PTP1B?
- Methodological Answer :
- Introduce substituents like tert-butoxycarbonyl or benzyl groups to enhance steric and electronic interactions with the active site .
- Use computational docking (e.g., MGPLI models) to predict binding modes and validate with experimental pKi values. For example, C3 (a derivative) showed a pKi of 7.2 against PTP1B .
Q. How can researchers resolve contradictions in antimicrobial activity data across derivatives?
- Methodological Answer :
- Perform dose-response assays under standardized conditions (e.g., microbial strain, incubation time).
- Cross-reference substituent effects: For example, derivatives with furan-3-ylmethylene groups showed higher activity than methoxy-benzylidene analogs .
- Use statistical tools (e.g., ANOVA) to validate significance across replicates .
Q. What methodologies analyze regioselectivity in cyclization reactions during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
